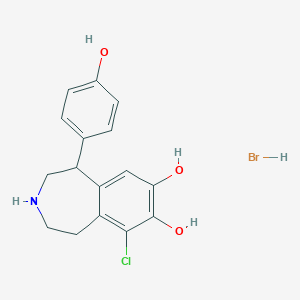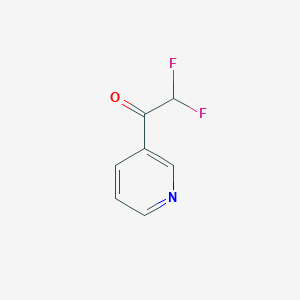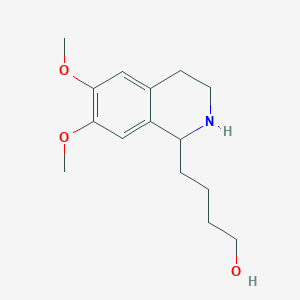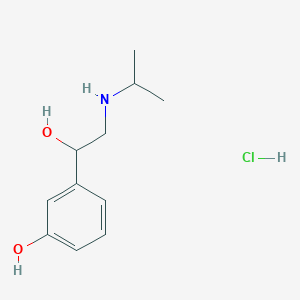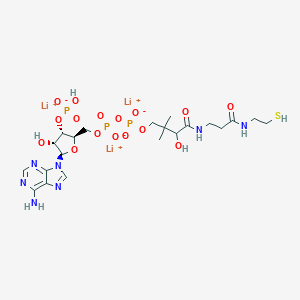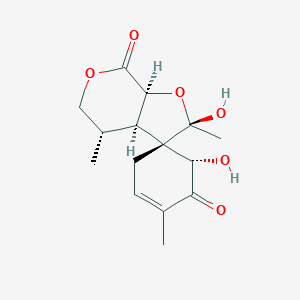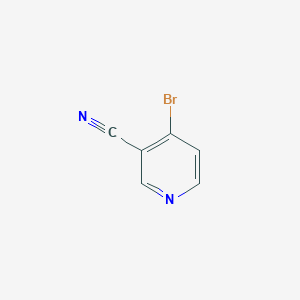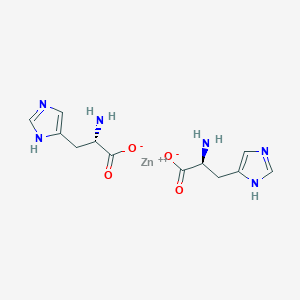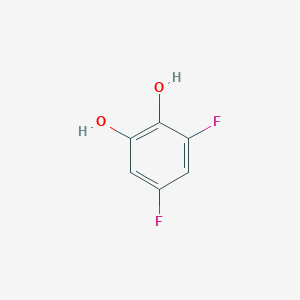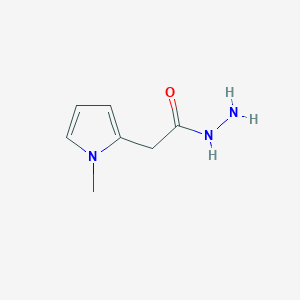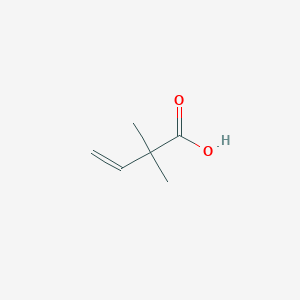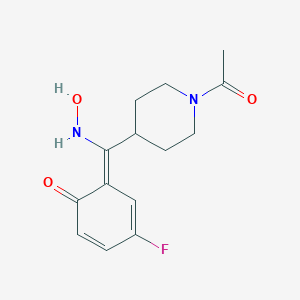
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a piperidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of amino groups and phenolic hydroxy groups, followed by a Fries rearrangement under aluminum chloride/sodium chloride conditions. The final step involves fluorine diazotization and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential anticancer agent due to its ability to interfere with tubulin polymerization and induce mitotic arrest in cancer cells .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine involves its interaction with specific molecular targets. In cancer cells, it interferes with tubulin polymerization, leading to mitotic arrest and apoptosis. This is achieved through the upregulation of mitotic regulatory proteins and the activation of mitochondrial-dependent apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine, known for its use in medicinal chemistry.
Fluorinated 2-arylchromen-4-ones: These compounds share structural similarities and are studied for their biological activities, including antiviral and anticancer properties.
Uniqueness
What sets this compound apart is its combination of a fluorine atom, a hydroxy group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[4-[(E)-C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3/b16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDVMLLKOMPKX-JQIJEIRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N\O)/C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517442 |
Source


|
| Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-97-0 |
Source


|
| Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
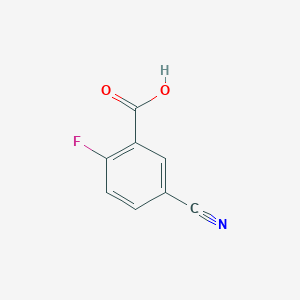
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
